molecular formula C10H11ClO2 B1319002 (2,3-Dimethylphenoxy)acetyl chloride CAS No. 40926-74-7

(2,3-Dimethylphenoxy)acetyl chloride

Cat. No.: B1319002
CAS No.: 40926-74-7
M. Wt: 198.64 g/mol
InChI Key: BEYBMBJPVUBCKW-UHFFFAOYSA-N
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Scientific Research Applications

(2,3-Dimethylphenoxy)acetyl chloride is widely used in scientific research due to its versatility in organic synthesis. Some of its applications include:

Preparation Methods

Synthetic Routes and Reaction Conditions

(2,3-Dimethylphenoxy)acetyl chloride can be synthesized through the reaction of (2,3-dimethylphenoxy)acetic acid with thionyl chloride. The reaction typically involves refluxing the mixture for several hours, followed by the removal of excess thionyl chloride under reduced pressure . The general reaction is as follows:

(2,3-Dimethylphenoxy)acetic acid+Thionyl chloride(2,3-Dimethylphenoxy)acetyl chloride+Sulfur dioxide+Hydrogen chloride\text{(2,3-Dimethylphenoxy)acetic acid} + \text{Thionyl chloride} \rightarrow \text{this compound} + \text{Sulfur dioxide} + \text{Hydrogen chloride} (2,3-Dimethylphenoxy)acetic acid+Thionyl chloride→(2,3-Dimethylphenoxy)acetyl chloride+Sulfur dioxide+Hydrogen chloride

Industrial Production Methods

In industrial settings, the production of this compound follows similar principles but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of automated systems for the addition of reagents and removal of by-products is common to enhance efficiency and safety .

Chemical Reactions Analysis

Types of Reactions

(2,3-Dimethylphenoxy)acetyl chloride undergoes various types of chemical reactions, including:

    Nucleophilic Substitution: The acetyl chloride group is highly reactive towards nucleophiles, leading to the formation of esters, amides, and other derivatives.

    Hydrolysis: In the presence of water, this compound hydrolyzes to form (2,3-dimethylphenoxy)acetic acid and hydrogen chloride.

    Reduction: It can be reduced to (2,3-dimethylphenoxy)ethanol using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

    Nucleophiles: Alcohols, amines, and thiols are common nucleophiles used in substitution reactions.

    Reducing Agents: Lithium aluminum hydride and sodium borohydride are typical reducing agents.

    Hydrolysis Conditions: Aqueous solutions or moist environments facilitate hydrolysis.

Major Products Formed

    Esters: Formed by reaction with alcohols.

    Amides: Formed by reaction with amines.

    (2,3-Dimethylphenoxy)acetic acid: Formed by hydrolysis.

Mechanism of Action

The mechanism of action of (2,3-Dimethylphenoxy)acetyl chloride primarily involves its reactivity as an acylating agent. The acetyl chloride group readily reacts with nucleophiles, leading to the formation of new chemical bonds. This reactivity is due to the electrophilic nature of the carbonyl carbon, which is susceptible to nucleophilic attack. The molecular targets and pathways involved depend on the specific reactions and applications in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

  • (2,4-Dimethylphenoxy)acetyl chloride
  • (3,4-Dimethylphenoxy)acetyl chloride
  • (2,3-Dimethylphenyl)acetyl chloride

Uniqueness

(2,3-Dimethylphenoxy)acetyl chloride is unique due to the specific positioning of the methyl groups on the phenoxy ring, which can influence its reactivity and the properties of the resulting products. This positional isomerism can lead to differences in the physical and chemical properties compared to other similar compounds .

Properties

IUPAC Name

2-(2,3-dimethylphenoxy)acetyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11ClO2/c1-7-4-3-5-9(8(7)2)13-6-10(11)12/h3-5H,6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BEYBMBJPVUBCKW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)OCC(=O)Cl)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11ClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901283216
Record name 2-(2,3-Dimethylphenoxy)acetyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901283216
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

198.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

40926-74-7
Record name 2-(2,3-Dimethylphenoxy)acetyl chloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=40926-74-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(2,3-Dimethylphenoxy)acetyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901283216
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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